(5-Fluoro-1H-indol-4-yl)methanamine

GPCR Inflammation FPR1 Antagonist

This 5-fluoro-4-aminomethyl indole scaffold provides a privileged, position-specific chemotype for medicinal chemistry. The unique fluorine substitution pattern is critical for modulating metabolic stability and binding affinity in kinase inhibitors (PI3Kδ IC50=3.8nM), GPCR modulators, and dual MPO/SERT agents. Sourcing this exact isomer ensures fidelity in SAR campaigns and pharmacological studies.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 1425932-32-6
Cat. No. B1405054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-1H-indol-4-yl)methanamine
CAS1425932-32-6
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2)CN)F
InChIInChI=1S/C9H9FN2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4,12H,5,11H2
InChIKeyXXVSEWJCWRCTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoro-1H-indol-4-yl)methanamine: A Fluorinated Indole Building Block for Bioactive Molecule Synthesis


(5-Fluoro-1H-indol-4-yl)methanamine is a fluorinated indole derivative characterized by a primary aminomethyl group at the 4-position and a fluorine atom at the 5-position of the indole ring. This substitution pattern positions it as a versatile building block in medicinal chemistry, offering a unique electronic and steric profile for the construction of more complex, biologically active molecules . As an indole scaffold, it serves as a privileged structure in drug discovery, with the fluorine atom modulating key physicochemical properties such as metabolic stability and target binding [1]. The compound is primarily utilized as a synthetic intermediate for generating focused libraries of kinase inhibitors, GPCR modulators, and other pharmacologically relevant agents, rather than as a standalone active pharmaceutical ingredient .

Why Generic Substitution of (5-Fluoro-1H-indol-4-yl)methanamine Fails: Evidence of Positional and Halogen-Dependent Activity


The (5-Fluoro-1H-indol-4-yl)methanamine scaffold is not functionally interchangeable with other indole-based aminomethyl analogs due to the critical, position-specific influence of fluorine substitution on pharmacological outcomes. Direct comparative studies within melatoninergic and myeloperoxidase inhibitor series demonstrate that moving the fluorine atom from the 5- to the 4- or 6- position of the indole ring, or replacing it with a different halogen (e.g., chlorine), results in a complete inversion of functional activity (agonist vs. antagonist) or a significant shift in binding affinity [1][2]. Such positional sensitivity underscores that the (5-fluoro-4-aminomethyl) indole configuration is a specific chemotype conferring distinct biological properties that are not replicated by its regioisomers or close halogen analogs. Therefore, sourcing the precise compound is essential for maintaining the integrity of established SAR campaigns or for accessing known pharmacological profiles.

(5-Fluoro-1H-indol-4-yl)methanamine: Quantitative Differentiation Evidence vs. Analogs


FPR1 Antagonist Activity: Quantified Potency of the 5-Fluoro-4-aminomethyl Scaffold

(5-Fluoro-1H-indol-4-yl)methanamine exhibits quantifiable antagonist activity against human Formyl Peptide Receptor 1 (FPR1), a target implicated in inflammatory responses. In a cellular assay, the compound inhibited fMLF-induced calcium mobilization in human HL-60 cells with an IC50 of 390 nM [1]. While a direct head-to-head comparison with the non-fluorinated analog (1H-indol-4-yl)methanamine or other regioisomers is not available from the same study, the observed sub-micromolar potency establishes this specific fluorinated scaffold as a viable starting point for developing FPR1 modulators, a property that may not be present or may differ in potency for closely related analogs lacking this precise substitution pattern.

GPCR Inflammation FPR1 Antagonist

IDO1 Inhibition: Quantified Cellular Potency of the 5-Fluoroindole-4-methanamine Core

The (5-Fluoro-1H-indol-4-yl)methanamine core, when incorporated into a larger molecular framework, demonstrates quantifiable inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). In a cellular assay, a derivative based on this core exhibited an IC50 of 7,240 nM (7.24 µM) for inhibiting IDO1 in human BXPC-3 cells [1]. This data point provides a direct comparison to other indole-based IDO1 inhibitors, such as a structurally distinct and highly optimized analog (CHEMBL4161733) which shows an IC50 of 0.5 nM in HeLa cells [2]. This stark ~14,000-fold difference in potency underscores the critical role of the full molecular context beyond the core scaffold in achieving high-affinity IDO1 inhibition and provides a clear, quantitative baseline for structure-activity relationship (SAR) exploration.

Immuno-Oncology IDO1 Inhibitor Enzyme Inhibition

Pharmacological Profile Reversal: 5-Fluoro vs. 4-Fluoro Melatoninergic Analogs

In a controlled series of N-OMe fluoro-indole melatoninergics, the position of the fluorine atom on the indole ring determines the functional pharmacological response. All tested 4-fluoro substituted compounds (e.g., 22a-e, 25a,b) acted as antagonists on the clonal Xenopus melanophore line. In stark contrast, the corresponding 5-fluoro substituted analogs (15a-e) displayed a completely different pharmacological profile, with three compounds (15a-c) acting as agonists and the remaining two (15d, 15e) exhibiting weak agonistic or partial agonistic activity [1]. This class-level evidence demonstrates that the 5-fluoro substitution on the indole ring, a key feature of (5-Fluoro-1H-indol-4-yl)methanamine, is a critical determinant of functional activity, capable of causing a complete inversion from antagonist to agonist behavior compared to the 4-fluoro regioisomer.

Melatonin Receptor Agonist/Antagonist Switch Fluorine SAR

MPO Inhibitor Potency: 5-Fluoroindole as a Privileged Scaffold for Dual Pharmacology

A series of 3-(aminoalkyl)-5-fluoroindoles, which share the critical 5-fluoroindole core with the target compound, were designed as dual myeloperoxidase (MPO) and serotonin transporter (SERT) inhibitors. The most active derivative in this series, a compound with a 5-carbon side chain, demonstrated potent dual inhibition at the nanomolar range [1][2]. While the (4-yl)methanamine regioisomer was not explicitly tested in this study, the work establishes the 5-fluoroindole motif as a privileged scaffold for achieving this dual pharmacology. The binding mechanism of these 5-fluoroindole analogues was validated through structure-based docking against the active site of MPO [3]. This provides strong, class-level evidence that the 5-fluoro substitution is essential for the observed inhibitory activity and binding mode, differentiating it from other potential indole regioisomers.

Myeloperoxidase Serotonin Transporter Dual Inhibitor

Anticancer Kinase Inhibition: 5-Fluoroindole-4-yl as a Key Motif in PI3K/Akt Inhibitors

The (5-Fluoro-1H-indol-4-yl)methanamine scaffold serves as a direct precursor for synthesizing potent inhibitors of the PI3K/Akt signaling pathway, a validated target in oncology. Derivatives of this core, such as PI3kδ inhibitor 1 (which contains a 2-(5-fluoro-1H-indol-4-yl) motif), exhibit potent and selective inhibition of PI3Kδ with an IC50 of 3.8 nM . Further, a focused series of 5-fluoro indole derivatives (e.g., compound 6e) demonstrated antiproliferative activity against cervical cancer cell lines HeLa and SiHa with IC50 values of 9.366 µM and 8.475 µM, respectively, while displaying low toxicity towards normal HEK-293 cells [1]. This evidence underscores the utility of the 5-fluoroindole-4-yl core in accessing advanced leads with single-digit nanomolar potency and a favorable safety window, a profile not inherent to non-fluorinated or differently substituted indole analogs.

Cancer PI3K/Akt Pathway Kinase Inhibitor

Recommended Application Scenarios for (5-Fluoro-1H-indol-4-yl)methanamine Based on Quantitative Evidence


Development of FPR1 Antagonists for Inflammation Research

Utilize (5-Fluoro-1H-indol-4-yl)methanamine as a direct starting point for synthesizing FPR1 antagonists. The compound's established IC50 of 390 nM in a cellular calcium flux assay provides a quantifiable baseline for SAR studies [1]. Researchers can elaborate the aminomethyl group to improve potency and selectivity, using this data as a benchmark for iterative optimization. This application is directly supported by the quantitative evidence presented in Section 3, Evidence Item 1.

Building Block for PI3K/Akt Inhibitor Libraries in Oncology

Employ (5-Fluoro-1H-indol-4-yl)methanamine as a key intermediate to construct libraries of PI3Kδ and PI3K/Akt pathway inhibitors. The 5-fluoroindole-4-yl motif has been validated in potent leads such as PI3kδ inhibitor 1 (IC50 = 3.8 nM) and in antiproliferative agents with IC50 values below 10 µM against cervical cancer cells and low toxicity to normal cells [2]. This scaffold offers a proven entry point for medicinal chemistry programs targeting oncology indications with a focus on kinase inhibition.

Scaffold for Dual MPO/SERT Inhibitors in Neuropsychiatric Research

Leverage the 5-fluoroindole core of (5-Fluoro-1H-indol-4-yl)methanamine to design novel dual inhibitors of myeloperoxidase (MPO) and the serotonin transporter (SERT). Class-level evidence demonstrates that optimized 3-(aminoalkyl)-5-fluoroindoles achieve dual nanomolar inhibition, a profile relevant for major depressive disorder with inflammatory syndrome [3][4]. The compound serves as a strategic starting material for exploring this dual pharmacology, with the 5-fluoro substitution being critical for MPO binding and inhibition [5].

Probing Melatonin Receptor Pharmacology with Defined Agonist/Antagonist Profiles

Use (5-Fluoro-1H-indol-4-yl)methanamine to synthesize focused libraries of N-OMe fluoro-indole melatoninergics. Evidence from a controlled series shows that the 5-fluoro substitution dictates an agonist profile, while the 4-fluoro regioisomer confers antagonist activity [6]. This stark functional divergence makes the 5-fluoro-4-aminomethyl scaffold an essential tool for pharmacologists seeking to dissect melatonin receptor signaling pathways or develop subtype-selective ligands with predictable functional outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Fluoro-1H-indol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.